molecular formula C11H15FO4S B8482588 2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate CAS No. 1118567-11-5

2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B8482588
CAS RN: 1118567-11-5
M. Wt: 262.30 g/mol
InChI Key: VQTKDNCYXCDOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H15FO4S and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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properties

CAS RN

1118567-11-5

Product Name

2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate

Molecular Formula

C11H15FO4S

Molecular Weight

262.30 g/mol

IUPAC Name

2-(2-fluoroethoxy)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H15FO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9H2,1H3

InChI Key

VQTKDNCYXCDOSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Fluoroethoxy)ethanol (0.11 g, 1.0 mmol), p-toluenesulfonyl chloride (0.19 g, 1.0 mmol), and DMAP (0.12 g, 1.0 mmol) were dissolved in dichloromethane (2 ml) at 0° C. The resulting mixture was stirred for 2 h at 0° C., after which it was subjected directly to silica gel chromatography using dichloromethane as the eluent to give the title compound (70 mg, 27%) as a clear oil. It was observed that the size of the column affects reaction yield, with a smaller column giving a better yield. 1H NMR (CDCl3, 300 MHz): δ 7.79 (d, 2H, J=11.6 Hz), 7.33 (d, 2H, J=11.6 Hz), 4.48 (dt, 2H, J1=64.0 Hz, J2=5.6 Hz), 4.17 (t, 2H, J=6.4 Hz), 3.71 (t, 2H, J=6.4 Hz), 3.66 (dt, 2H, J1=5.6 Hz, J2=39.2 Hz), 2.44 (br S, 3H).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

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